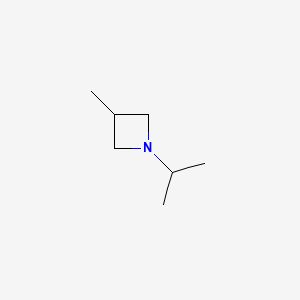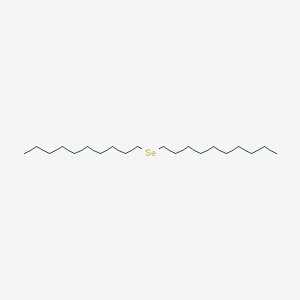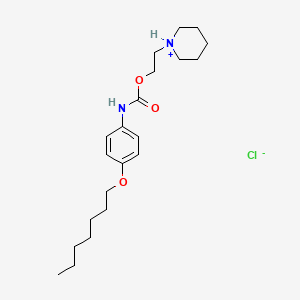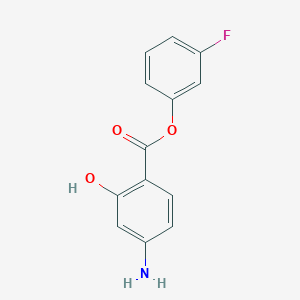
Rifamide sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifamide sodium salt is a derivative of rifamycin, a group of antibiotics that are synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially. Rifamycins are particularly effective against mycobacteria and are used to treat tuberculosis, leprosy, and mycobacterium avium complex infections .
準備方法
Synthetic Routes and Reaction Conditions
Rifamide sodium salt is synthesized through chemical modification of rifamycin B, which is obtained from the fermentation of Amycolatopsis rifamycinica. The synthetic route involves the conversion of rifamycin B to rifamycin SV, followed by further chemical modifications to produce this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica, followed by extraction and purification of rifamycin B. The compound is then chemically modified to produce rifamycin SV and subsequently this compound. The process includes several steps of crystallization and filtration to ensure high purity and yield .
化学反応の分析
Types of Reactions
Rifamide sodium salt undergoes various chemical reactions, including:
Oxidation: Rifamycins can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the rifamycin molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various rifamycin derivatives with enhanced antibacterial activity and different pharmacokinetic properties .
科学的研究の応用
Rifamide sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of antibiotics.
Biology: Employed in research on bacterial resistance mechanisms.
Medicine: Investigated for its potential in treating various bacterial infections, including tuberculosis and leprosy.
Industry: Used in the development of new antibiotics and antibacterial agents.
作用機序
Rifamide sodium salt exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby stopping bacterial growth and replication. The compound binds strongly to the enzyme, making it highly effective against mycobacteria .
類似化合物との比較
Similar Compounds
Similar compounds include:
- Rifampicin
- Rifabutin
- Rifapentine
- Rifaximin
- Rifalazil
Uniqueness
Rifamide sodium salt is unique due to its specific modifications, which enhance its solubility and stability compared to other rifamycin derivatives. This makes it particularly effective for certain medical applications, such as parenteral and topical treatments .
特性
CAS番号 |
53109-90-3 |
|---|---|
分子式 |
C43H57N2NaO13 |
分子量 |
832.9 g/mol |
IUPAC名 |
sodium;(9E,19E,21E)-13-acetyloxy-27-[2-(diethylamino)-2-oxoethoxy]-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate |
InChI |
InChI=1S/C43H58N2O13.Na/c1-12-45(13-2)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(8)37(33)50)58-43(10,41(34)52)56-18-17-29(54-11)23(5)39(57-27(9)46)25(7)36(49)24(6)35(48)21(3)15-14-16-22(4)42(53)44-28;/h14-19,21,23-25,29,35-36,39,48-51H,12-13,20H2,1-11H3,(H,44,53);/q;+1/p-1/b15-14+,18-17+,22-16+; |
InChIキー |
XCKCSZUXRGMXMS-YFWZYUIDSA-M |
異性体SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)[O-].[Na+] |
正規SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)[O-].[Na+] |
関連するCAS |
2750-76-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)



![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)

![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)
